Specific Scientific Field: Physical Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene has been used in the field of physical chemistry to study the structure of its various conformational isomers and their vibrational spectra .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in cycloaddition reactions, which are a type of chemical reaction where two unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule like water to form a cyclic compound.
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in mass spectrometry studies. Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene, as a conjugated diene, can be used to study the properties and reactivity of conjugated dienes. Conjugated dienes are hydrocarbon chains that have two double bonds separated by a single bond.
DMD is not a naturally abundant compound. It's primarily synthesized in laboratories for use as a research chemical. Its significance lies in its reactive nature due to the presence of conjugated dienes (alternating single and double bonds) in its structure. This makes it a valuable building block for organic synthesis and a model compound for studying reactivity patterns in dienes [].
DMD has a seven-carbon chain with a molecular formula of C7H12. The key feature is the presence of two conjugated double bonds, located between carbons 1 and 3 and carbons 4 and 5. Each of the two methyl (CH3) groups is attached to a different carbon atom within the conjugated system, at positions 2 and 4. This specific arrangement contributes to DMD's reactivity [, ].
DMD undergoes various chemical reactions due to its conjugated diene system. Here are some notable examples:
DMD (dieneophile) + Dienophile → Cyclic compound
DMD can polymerize under certain conditions, forming long-chain molecules. This property is being explored for potential applications in polymer chemistry [].
DMD reacts with halogens (Cl2, Br2) to form halogenated derivatives across the double bonds. The specific product depends on the reaction conditions [].
DMD + X2 (halogen) → X-CH2-CH=C(CH3)-CH(CH3)-CH2-X (halogenated derivative)
Flammable;Irritant